An In-depth Technical Guide to 2,6-Diaminotoluene (CAS 823-40-5)
An In-depth Technical Guide to 2,6-Diaminotoluene (CAS 823-40-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminotoluene (2,6-TDA), identified by the CAS number 823-40-5, is an aromatic amine that serves as a significant intermediate in various chemical syntheses.[1][2][3][4] Its molecular structure, featuring a toluene (B28343) backbone with two amino groups at the 2 and 6 positions, imparts it with a high degree of reactivity, making it a valuable precursor in the production of polymers, dyes, and potentially in the development of pharmaceutical compounds.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core properties of 2,6-diaminotoluene, including its physicochemical characteristics, spectral data, experimental protocols for synthesis and analysis, and toxicological profile.
Physicochemical Properties
2,6-Diaminotoluene is typically a colorless crystalline solid that may darken to brown upon exposure to air.[6] It is soluble in organic solvents such as ether and alcohol, and has a notable solubility in water.[7] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [5][7][8] |
| Molecular Weight | 122.17 g/mol | [5][7] |
| Melting Point | 102-107 °C | [8] |
| Boiling Point | 289 °C | [6][7] |
| Density | ~1.034 g/cm³ (estimate) | [7] |
| Water Solubility | 60 g/L at 15 °C | [7] |
| Appearance | Colorless crystals, may turn brown on exposure to air | [6] |
Spectral Data
The structural elucidation of 2,6-diaminotoluene is supported by various spectroscopic techniques. Below are references to its characteristic spectra:
-
¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides information about the hydrogen atoms in the molecule, confirming the arrangement of substituents on the aromatic ring.[9]
-
IR Spectrum: The infrared spectrum reveals the presence of characteristic functional groups, notably the N-H stretches of the primary amino groups and the aromatic C-H and C=C vibrations.[10]
-
Mass Spectrum: The mass spectrum provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]
Experimental Protocols
Synthesis of 2,6-Diaminotoluene
A common industrial method for the synthesis of 2,6-diaminotoluene involves the catalytic hydrogenation of 2,6-dinitrotoluene (B127279). The following is a generalized protocol based on patented methods:
Materials:
-
2,6-dinitrotoluene
-
Palladium-carbon catalyst
-
Solvent (e.g., water)
-
Hydrogen gas
Procedure:
-
A mixture of 2,6-dinitrotoluene and a suitable solvent (e.g., water) is charged into a high-pressure reactor.
-
A palladium-carbon catalyst is added to the mixture.
-
The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to 1.0-1.2 MPa.
-
The reaction mixture is heated to 110-125 °C and maintained for approximately 30 minutes with agitation.
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
-
The resulting aqueous solution of 2,6-diaminotoluene can then be used directly or subjected to purification.
Another patented method describes the synthesis starting from 2-chloro-6-nitrotoluene, which involves a reduction step followed by an ammonolysis reaction.[12]
Caption: A logical workflow for the synthesis and purification of 2,6-diaminotoluene.
Purification by Recrystallization
2,6-Diaminotoluene is often produced as an isomeric mixture with 2,4-diaminotoluene.[7] Purification can be achieved through recrystallization, taking advantage of the differential solubility of the isomers in a given solvent system. A general procedure is as follows:
Materials:
-
Mixture of 2,4- and 2,6-diaminotoluene
-
Solvent system (e.g., distilled water and methanol (B129727) or ethanol)
Procedure:
-
The isomeric mixture is dissolved in a heated solvent system (e.g., a mixture of distilled water and ethanol) under reflux.
-
The solution is then cooled to a specific temperature (e.g., 10-15 °C) to induce crystallization.
-
The precipitated crystals, enriched in one of the isomers, are collected by filtration or centrifugation.
-
The crystals are washed with a cold solvent and then dried under vacuum.
Analytical Method for Determination in Workplace Air
A validated method for the determination of 2,6-diaminotoluene in workplace air involves collection on a treated filter, derivatization, and analysis by high-performance liquid chromatography (HPLC).[13]
Protocol Outline:
-
Sampling: Air is drawn through a sulfuric acid-treated glass fiber filter.
-
Extraction: The substance is washed from the filter with water and a sodium hydroxide (B78521) solution, followed by extraction with toluene.
-
Derivatization: The extracted amines are reacted with 3,5-dinitrobenzoyl chloride.
-
Analysis: The solvent is exchanged for acetonitrile, and the resulting solution is analyzed by HPLC with a diode array detector.[13]
Caption: Workflow for the analysis of 2,6-diaminotoluene in air samples.
Biological Activity and Toxicology
2,6-Diaminotoluene is classified as a substance with potential health risks. It is considered harmful if swallowed or in contact with the skin and may cause an allergic skin reaction.[14] Furthermore, it is suspected of causing genetic defects.[14]
Metabolism: In biological systems, 2,6-diaminotoluene is reported to be well-absorbed through the gastrointestinal tract.[14] It undergoes metabolism primarily through hydroxylation and N-acetylation, leading to the formation of several metabolites that are subsequently excreted, mainly in the urine.[14]
Caption: A simplified diagram of the metabolic fate of 2,6-diaminotoluene.
Toxicity Summary:
| Endpoint | Observation | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | [14] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [14] |
| Skin Sensitization | May cause an allergic skin reaction. | [14] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | [14] |
| Carcinogenicity | Classified as a possible human carcinogen. | [1] |
Conclusion
2,6-Diaminotoluene is a chemical intermediate with significant industrial applications, particularly in the synthesis of polyurethanes and dyes. This guide has provided a detailed overview of its core properties, including physicochemical data, spectral information, and established protocols for its synthesis, purification, and analysis. The toxicological profile highlights the need for careful handling and appropriate safety measures in research and industrial settings. For professionals in drug development, the reactivity of the amino groups presents potential for its use as a scaffold in medicinal chemistry, although its toxicological properties must be a primary consideration in any such application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 823-40-5: 2,6-Diaminotoluene | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-ジアミノトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ICSC 0340 - 2,6-DIAMINOTOLUENE [inchem.org]
- 7. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]
- 8. 2,6-Diaminotoluene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 2,6-Diaminotoluene(823-40-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2,6-Diaminotoluene(823-40-5) IR Spectrum [m.chemicalbook.com]
- 11. 2,6-Diaminotoluene(823-40-5) MS [m.chemicalbook.com]
- 12. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 13. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
